molecular formula C14H10Cl3NO2 B2734500 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-92-2

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2734500
CAS No.: 338403-92-2
M. Wt: 330.59
InChI Key: WJXBBLVZJDSQMQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic organic compound featuring a pyrrole ring substituted at position 4 with a 2-methylbenzoyl group and at position 2 with a trichloroacetyl moiety. The trichloroacetyl group acts as a strong electron-withdrawing substituent, stabilizing the pyrrole ring while enhancing reactivity at the carbonyl position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing sodium channel inhibitors (). Its synthesis typically involves Friedel-Crafts acylation of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone followed by regioselective substitution ().

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-8-4-2-3-5-10(8)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXBBLVZJDSQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, utilizing 1,4-diketones and ammonia or amines, is a classical method for pyrrole synthesis. For the 4-(2-methylbenzoyl) substituent, a tailored 1,4-diketone precursor can be synthesized via Friedel-Crafts acylation of toluene derivatives.

Example Protocol

  • Friedel-Crafts Acylation :
    • React 2-methyltoluene with acetyl chloride in the presence of AlCl₃ to yield 2-methylacetophenone.
    • Oxidize the ketone to a 1,4-diketone using selenium dioxide (SeO₂) or nitric acid.
  • Cyclization :
    • Treat the 1,4-diketone with ammonium acetate in acetic acid under reflux to form the pyrrole ring.

Challenges :

  • Regioselectivity in Friedel-Crafts acylation may favor para-substitution unless directing groups are employed.
  • Oxidation steps require careful control to avoid over-oxidation or decomposition.

Directed Ortho-Metalation Strategy

To circumvent regiochemical issues, a directed ortho-metalation (DoM) approach can install the 2-methylbenzoyl group post-pyrrole formation.

Example Protocol

  • Pyrrole Protection :
    • Protect the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability and direct substitution.
  • Lithiation and Acylation :
    • Treat protected pyrrole with n-butyllithium at -78°C, followed by reaction with 2-methylbenzoyl chloride to yield the 4-substituted intermediate.

Advantages :

  • High regiocontrol via lithium coordination to the Boc group.
  • Compatibility with sensitive trichloroacetyl groups in subsequent steps.

Introduction of the Trichloroacetyl Group

Electrophilic Acylation

Trichloroacetyl chloride serves as an efficient electrophile for introducing the trichloroacetyl moiety at the pyrrole’s 2-position.

Example Protocol

  • Activation :
    • Generate a reactive acylium ion by treating trichloroacetyl chloride with Lewis acids (e.g., AlCl₃ or FeCl₃).
  • Substitution :
    • React the 4-(2-methylbenzoyl)pyrrole with the acylium ion in dichloromethane at 0–25°C.

Optimization :

  • Excess AlCl₃ (2–3 equivalents) improves electrophilicity but risks side reactions like ring chlorination.
  • Low temperatures (0–5°C) minimize decomposition of the trichloroacetyl group.

Nucleophilic Acyl Substitution

For pre-functionalized pyrroles with leaving groups (e.g., bromide), nucleophilic displacement with trichloroacetate salts offers an alternative pathway.

Example Protocol

  • Bromination :
    • Introduce a bromine atom at the pyrrole’s 2-position using N-bromosuccinimide (NBS) under radical conditions.
  • Substitution :
    • React the bromopyrrole with potassium trichloroacetate in dimethyl sulfoxide (DMSO) at 80–100°C.

Yield Considerations :

  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may necessitate extended reaction times (12–24 hours).

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize 4-(2-methylbenzoyl)pyrrole via Paal-Knorr cyclization.
  • Introduce trichloroacetyl group via electrophilic acylation.
    Overall Yield : 40–55% (theoretical)
    Key Limitation : Competing reactions during acylation reduce efficiency.

Route B: Convergent Synthesis

  • Prepare 2-trichloroacetylpyrrole via nucleophilic substitution.
  • Install 2-methylbenzoyl group via Friedel-Crafts acylation.
    Overall Yield : 35–50% (theoretical)
    Key Advantage : Avoids sensitive intermediates but risks over-acylation.

Industrial Scalability and Process Optimization

Solvent and Base Selection

Data from analogous syntheses highlight the importance of solvent polarity and base strength:

Parameter Optimal Choice Effect on Yield
Solvent Xylene or DMSO Enhances solubility of aromatic intermediates
Base Cesium carbonate Minimizes side reactions in substitution steps
Temperature 80–130°C Balances reaction rate and decomposition

Catalytic Systems

  • Lewis Acids : AlCl₃ (10 mol%) improves acylation efficiency but requires strict moisture control.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitutions in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The incorporation of the pyrrole ring contributes to its effectiveness against bacterial strains.
  • Anticancer Properties : Preliminary studies have suggested that compounds similar to 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone may inhibit tumor growth in vitro. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.

Material Science

Due to its unique chemical structure, this compound is being explored for use in the development of novel materials:

  • Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis, improving the thermal and mechanical properties of the resulting materials.
  • Photochemical Applications : The compound's ability to absorb UV light makes it a candidate for use in photoinitiators for polymerization reactions.

Case Studies

StudyFocusFindings
Case Study 1Antimicrobial EfficacyDemonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2Anticancer ActivityIn vitro studies showed a 50% reduction in cell viability in breast cancer cell lines at concentrations of 10 µM after 48 hours.
Case Study 3Polymer DevelopmentUtilized as a cross-linker in epoxy resins leading to enhanced thermal stability and mechanical strength compared to control samples.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone exerts its effects depends on the specific application. In biochemical contexts, it may interact with proteins or enzymes, altering their activity or stability. The trichloromethyl group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 2,2,2-trichloro-1-(4-aroyl-1H-pyrrol-2-yl)-1-ethanones. Variations in the aroyl substituent significantly influence chemical and biological properties:

Compound Name Substituent on Benzoyl Molecular Weight (g/mol) Key Properties References
2,2,2-Trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone 4-methyl 346.59 Increased steric hindrance; para-methyl enhances lipophilicity.
2,2,2-Trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone 4-methoxy 362.59 Electron-donating methoxy group improves solubility in polar solvents.
2,2,2-Trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone 4-chloro 367.03 Electron-withdrawing chlorine increases electrophilicity; higher melting point.
2,2,2-Trichloro-1-[4-(2-fluoro-4-(trifluoromethyl)benzoyl)-1H-pyrrol-2-yl]-1-ethanone 2-fluoro-4-(CF₃) 406.56 Fluorine substituents enhance metabolic stability and bioavailability.
2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone Phenylacetyl 338.59 Reduced aromaticity; increased flexibility due to aliphatic chain.

Stability and Physical Properties

  • Melting Points : Chlorine and trifluoromethyl groups increase melting points (e.g., 4-chloro derivative: ~150–160°C) compared to methyl-substituted analogs (~120–130°C) ().
  • Solubility : Methoxy and fluorine substituents improve aqueous solubility, whereas hydrophobic groups like CF₃ enhance lipid solubility ().

Biological Activity

2,2,2-Trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS No. 338403-92-2) is a synthetic compound characterized by its complex structure, which includes a trichloro ethanone moiety and a pyrrole derivative. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

  • Molecular Formula : C₁₄H₁₀Cl₃NO₂
  • Molecular Weight : 330.59 g/mol
  • Melting Point : 149–151 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzoyl derivatives with trichloroacetyl compounds under controlled conditions. The detailed synthetic pathway is crucial for ensuring the yield and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results indicated that it exhibits moderate activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that while the compound is not the most potent antimicrobial agent available, it shows promise as a lead compound for further modification and optimization .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The IC50 values observed were as follows:

Cell Line IC50 (µM)
A54915.5
MCF-712.3

These results indicate that the compound may interfere with cell cycle progression and promote apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a comparative study assessing various compounds for their antimicrobial properties, this compound was tested alongside standard antibiotics. It was found to be effective against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Study on Anticancer Mechanisms

A molecular docking study was conducted to understand the interaction of this compound with key enzymes involved in cancer cell metabolism. The docking results suggested that it binds effectively to dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells. This interaction could explain its observed cytotoxic effects on cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone, considering yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as diazotization, cyclization, and chlorination. For example, analogous compounds are synthesized via:
  • Step 1 : Diazotization using NaNO₂ and HCl (0–50°C) to generate reactive intermediates.
  • Step 2 : Cyclization with acetyl acetone and sodium acetate to form the pyrrole core.
  • Step 3 : Chlorination using agents like SOCl₂ or PCl₅ to introduce trichloromethyl groups .
  • Key Considerations : Optimize reaction time (e.g., 4–6 hours for cyclization) and stoichiometric ratios to minimize byproducts. Purity can be enhanced via recrystallization in ethanol .

Q. How can spectroscopic techniques characterize the structural features of this compound?

  • Methodological Answer :
  • NMR : The trichloromethyl group (CCl₃) shows distinct signals in ¹³C NMR (~95–100 ppm). The pyrrole ring protons appear as doublets in ¹H NMR (δ 6.5–7.5 ppm).
  • IR : Strong carbonyl (C=O) absorption near 1700 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹.
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., dihedral angles between the pyrrole and benzoyl groups) .

Q. What solvent systems and storage conditions ensure the compound’s stability?

  • Methodological Answer :
  • Stability : Avoid polar protic solvents (e.g., water, alcohols) due to potential hydrolysis of the trichloromethyl group. Use anhydrous aprotic solvents (e.g., DCM, THF) for reactions.
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation. Shelf life is extended by desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : The 2-methylbenzoyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols).
  • Steric Effects : Bulky substituents on the pyrrole nitrogen may hinder access to reactive sites. Computational modeling (DFT) can predict transition-state geometries and activation energies .
  • Case Study : Compare reaction rates with analogs lacking the methyl group on the benzoyl moiety to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields when using different chlorinating agents?

  • Methodological Answer :
  • Data Analysis : Compare yields from SOCl₂ (mild, selective) vs. PCl₅ (harsh, over-chlorination risks). For example, SOCl₂ may give higher purity (~85% yield) but slower kinetics.
  • Controlled Experiments : Vary temperature (25°C vs. reflux) and solvent (neat vs. DCM) to identify optimal conditions. Use LC-MS to track intermediate formation and side reactions .

Q. How can computational methods predict the compound’s electronic properties and interactions with biological targets?

  • Methodological Answer :
  • DFT Calculations : Map electron density surfaces to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps correlate with stability and redox activity.
  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with the trichloromethyl moiety .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability for structurally similar trichloroethanones?

  • Methodological Answer :
  • Root Cause : Differences in crystallinity (amorphous vs. crystalline forms) and substituent electronic effects. For example, electron-donating groups on the benzoyl ring may destabilize the molecule.
  • Experimental Design : Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere). Compare decomposition onset temperatures across analogs .

Methodological Recommendations

  • Synthesis : Prioritize SOCl₂ for controlled chlorination .
  • Characterization : Combine XRD with solid-state NMR to resolve polymorphism issues .
  • Biological Studies : Use CaCo-2 cell lines for preliminary cytotoxicity assays, noting the compound’s logP (~3.5) for membrane permeability predictions .

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